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molecular formula C13H10F2N2O2S B3019943 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide CAS No. 325988-67-8

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B3019943
M. Wt: 296.29
InChI Key: IENKBTMNUQSGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455658B2

Procedure details

The solution of 3-chloro-2,4-pentanedione (670 mg, 4.88 mmol), N-carbamothioyl-2,6-difluorobenzamide (1.08 g, 5.0 mmol) and K2CO3 (0.8 g) in 20 mL of MeOH was stirred at reflux for 5 hours. The reaction was cooled to room temperature, and concentrated under reduced pressure. The residue was taken up with EtOAc. The solution was washed with water, dried (Na2SO4), filtered and concentrated. Purification on silica gel gave N-(5-Acetyl-4-methylthiazol-2-yl)-2,6-difluorobenzamide (1.0 g, 71%) as a white solid.
Quantity
670 mg
Type
reactant
Reaction Step One
Name
N-carbamothioyl-2,6-difluorobenzamide
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:6](=[O:8])[CH3:7])[C:3](=O)[CH3:4].[C:9]([NH:12][C:13](=[O:22])[C:14]1[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:15]=1[F:21])(=[S:11])[NH2:10].C([O-])([O-])=O.[K+].[K+]>CO>[C:6]([C:2]1[S:11][C:9]([NH:12][C:13](=[O:22])[C:14]2[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:15]=2[F:21])=[N:10][C:3]=1[CH3:4])(=[O:8])[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
670 mg
Type
reactant
Smiles
ClC(C(C)=O)C(C)=O
Name
N-carbamothioyl-2,6-difluorobenzamide
Quantity
1.08 g
Type
reactant
Smiles
C(N)(=S)NC(C1=C(C=CC=C1F)F)=O
Name
Quantity
0.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(N=C(S1)NC(C1=C(C=CC=C1F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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